11-Butyryloxy-N-n-propylnoraporphine
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Overview
Description
11-Butyryloxy-N-n-propylnoraporphine is a small molecular compound with the chemical formula C23H27NO2. It is known for its potential as a dual ligand for dopamine D2 and serotonin 5-HT1A receptors . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Butyryloxy-N-n-propylnoraporphine involves several steps, starting from the appropriate noraporphine derivative. The key steps include:
Esterification: The introduction of the butyryloxy group is typically achieved through esterification reactions using butyric anhydride or butyric acid in the presence of a catalyst.
N-Alkylation: The N-n-propyl group is introduced via alkylation reactions using n-propyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
11-Butyryloxy-N-n-propylnoraporphine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
11-Butyryloxy-N-n-propylnoraporphine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of noraporphine derivatives in various chemical reactions.
Biology: The compound is studied for its interactions with biological receptors, particularly dopamine and serotonin receptors.
Mechanism of Action
The mechanism of action of 11-Butyryloxy-N-n-propylnoraporphine involves its interaction with dopamine D2 and serotonin 5-HT1A receptors. It acts as a dual ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways in the brain, potentially leading to therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Apomorphine: Another noraporphine derivative with similar receptor binding properties.
N-Propylnoraporphin-11-O-yl carboxylic esters: Compounds with similar structural features and receptor interactions.
Uniqueness
11-Butyryloxy-N-n-propylnoraporphine is unique due to its specific butyryloxy and N-n-propyl substitutions, which confer distinct pharmacological properties. Its dual ligand activity at both dopamine and serotonin receptors sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H27NO2 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
[(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] butanoate |
InChI |
InChI=1S/C23H27NO2/c1-3-7-21(25)26-20-11-6-9-17-15-19-22-16(12-14-24(19)13-4-2)8-5-10-18(22)23(17)20/h5-6,8-11,19H,3-4,7,12-15H2,1-2H3/t19-/m1/s1 |
InChI Key |
PSFOXKHONDMYHK-LJQANCHMSA-N |
Isomeric SMILES |
CCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3[C@@H](C2)N(CC4)CCC |
Canonical SMILES |
CCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3C(C2)N(CC4)CCC |
Origin of Product |
United States |
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